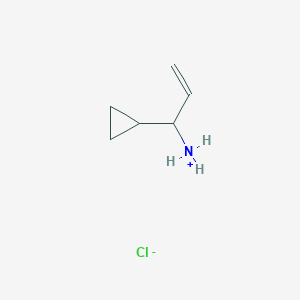
CID 15981157
Vue d'ensemble
Description
CID 15981157 is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 15981157 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 15981157 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemically Induced Dimerization in Cellular Processes : The technique of chemically induced dimerization (CID) is a valuable tool in biological research, particularly for studying protein function in cells with high precision and spatiotemporal resolution. It has been applied to dissect signal transduction pathways, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
CID and Immunodeficiency and Atopy : A study on combined immunodeficiency (CID) involving a mutation in caspase activation and recruitment domain family member 11 (CARD11) revealed insights into immunodeficiency, asthma, eczema, and allergies. This research underscores the importance of genetic factors in CID and related conditions (Dadi et al., 2017).
CID Systems for Gene Regulation : PROTAC-CID platforms, a development in the field of gene regulation, demonstrate the potential of CID techniques in controlling gene expression and editing. These systems offer a versatile toolbox for biomedical research, allowing for inducible, reversible gene activation in human cells and mice (Ma et al., 2023).
CID in Understanding Cell Biology Problems : CID techniques have resolved numerous issues in cell biology, particularly in understanding the signaling paradox in lipid second messengers and small GTPases. Recent advances in CID provide improved specificity and the ability to manipulate multiple systems orthogonally (DeRose, Miyamoto, & Inoue, 2013).
CID and Water Use Efficiency in Barley : In agricultural research, CID (carbon isotope discrimination) has been used to improve water use efficiency and productivity in barley. This approach involves selecting genotypes with high water use efficiency based on leaf CID variability (Anyia et al., 2007).
Reversible Control of Protein Localization : A novel chemical inducer of protein dimerization was developed to control peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating the power of CID in providing spatiotemporal control over biological processes (Aonbangkhen et al., 2018).
Methodological Challenges in Developmental Research : CID was evaluated as part of a study on developmental research, indicating the importance of aligning research goals with research designs to optimize outcomes (Hamaker, Mulder, & van IJzendoorn, 2020).
Bivalent FKBP12 Ligands for Protein Dimerization : The synthesis and activity of chemical inducers of dimerization (CIDs) targeting FKBP12-containing fusion proteins have broad applications in studying protein-protein interactions and potential medical applications (Keenan et al., 1998).
Propriétés
IUPAC Name |
(5Z)-2-(2,6-dichloroanilino)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-11-2-1-3-12(20)16(11)23-18-24-17(25)15(26-18)9-10-4-5-13-14(8-10)22-7-6-21-13/h1-9H,(H,23,24,25)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNRXFBYZVRIB-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=O)C(=CC3=CC4=NC=CN=C4C=C3)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC2=NC(=O)/C(=C/C3=CC4=NC=CN=C4C=C3)/S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15981157 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)propanenitrile](/img/structure/B8073017.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-2-pyrimidinamine](/img/structure/B8073032.png)
![10-methyl-7-(4-methylphenyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-one](/img/structure/B8073036.png)
![8-imino-7-(4-methylphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-ylamine](/img/structure/B8073043.png)
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine](/img/structure/B8073052.png)

![[(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8073074.png)
![1-[4-[(5,6-Dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8073081.png)


![[4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8073095.png)


